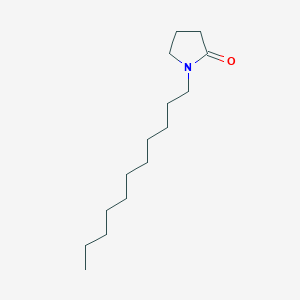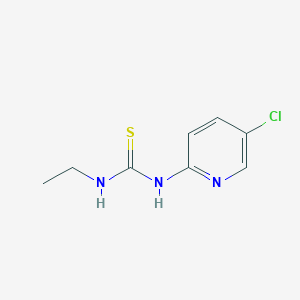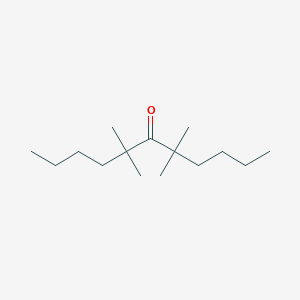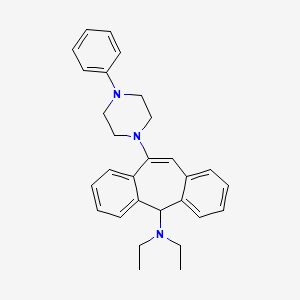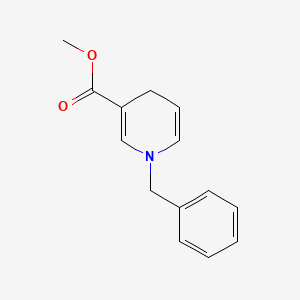
1-Benzyl-4-(3,3-diphenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(3,3-diphenylpropyl)piperazine is a synthetic compound belonging to the piperazine class Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is known for its unique structure, which includes a benzyl group and a diphenylpropyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3,3-diphenylpropyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 3,3-diphenylpropyl chloride under basic conditions to yield the final product. The reaction typically requires solvents such as ethanol or chloroform and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-(3,3-diphenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzyl and diphenylpropyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an antihistamine or anti-emetic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(3,3-diphenylpropyl)piperazine involves its interaction with specific molecular targets. It is known to act as a central nervous system stimulant by increasing the release of neurotransmitters such as serotonin and dopamine. This action is mediated through its binding to serotonin and dopamine receptors, leading to increased neuronal activity and stimulation .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(3,3-diphenylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.
1-(3-Chlorophenyl)piperazine (mCPP): Used as a starting material for the synthesis of antidepressants.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects
Uniqueness: this compound stands out due to its unique structure, which imparts distinct chemical and biological properties. Its combination of benzyl and diphenylpropyl groups makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
58078-74-3 |
|---|---|
Molekularformel |
C26H30N2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1-benzyl-4-(3,3-diphenylpropyl)piperazine |
InChI |
InChI=1S/C26H30N2/c1-4-10-23(11-5-1)22-28-20-18-27(19-21-28)17-16-26(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,26H,16-22H2 |
InChI-Schlüssel |
YPCKRIZOGAMOKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
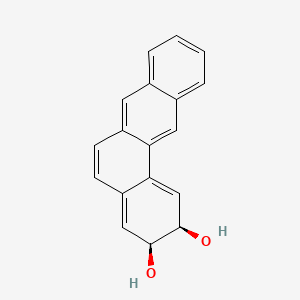

![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
